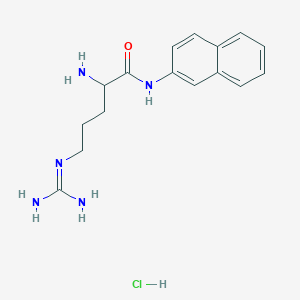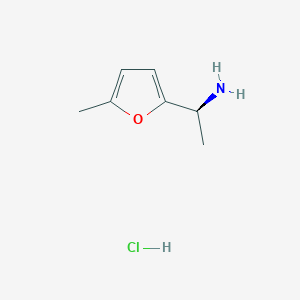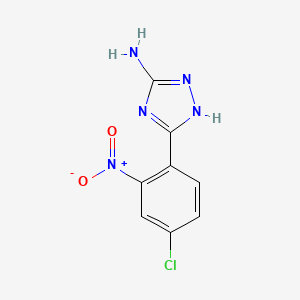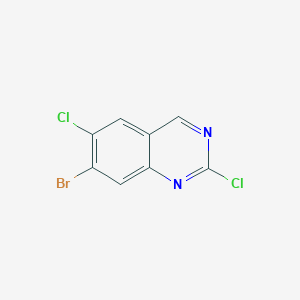
H-Arg-betaNA HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arg-betaNA HCl, also known as L-arginine-beta-naphthylamide hydrochloride, is a compound that combines the amino acid L-arginine with beta-naphthylamide, forming a hydrochloride salt. This compound is often used in biochemical research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-betaNA HCl typically involves the coupling of L-arginine with beta-naphthylamide. This process can be achieved through peptide synthesis techniques, where the carboxyl group of L-arginine is activated and then reacted with the amine group of beta-naphthylamide. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
H-Arg-betaNA HCl can undergo various chemical reactions, including:
Hydrolysis: The peptide bond between L-arginine and beta-naphthylamide can be hydrolyzed under acidic or basic conditions, leading to the formation of L-arginine and beta-naphthylamine.
Oxidation: The arginine residue can be oxidized to form nitric oxide and citrulline, which are important in various biological processes.
Substitution: The amine group of beta-naphthylamide can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or enzymatic oxidation using nitric oxide synthase.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: L-arginine and beta-naphthylamine.
Oxidation: Nitric oxide and citrulline.
Substitution: Various substituted derivatives of beta-naphthylamide.
Scientific Research Applications
H-Arg-betaNA HCl has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study the activity of proteases and peptidases.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular research due to the role of L-arginine in nitric oxide production.
Chemistry: Utilized in the synthesis of complex peptides and as a building block for the development of new compounds.
Industry: Employed in the production of diagnostic reagents and biochemical research tools.
Mechanism of Action
The mechanism of action of H-Arg-betaNA HCl primarily involves its role as a substrate for enzymes. For example, in the presence of proteases, the peptide bond between L-arginine and beta-naphthylamide is cleaved, releasing beta-naphthylamine, which can be detected spectrophotometrically. This property makes it useful in enzymatic assays to measure protease activity.
Comparison with Similar Compounds
H-Arg-betaNA HCl can be compared with other similar compounds such as:
L-arginine methyl ester hydrochloride: Another derivative of L-arginine used in biochemical research.
L-arginine ethyl ester hydrochloride: Similar to the methyl ester but with an ethyl group, used for similar applications.
Betaine hydrochloride: A compound with a similar structure but different functional groups, used as a dietary supplement and in biochemical research.
This compound stands out due to its specific combination of L-arginine and beta-naphthylamide, which provides unique properties for enzymatic assays and research applications.
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O.ClH/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVOXPYVEJEKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B15330535.png)

![2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B15330557.png)

![Gold, [(dimethylamino)phenylmethylene]iodo-](/img/structure/B15330579.png)
![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)

![Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15330615.png)
![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
![5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330624.png)

![Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one](/img/structure/B15330635.png)

